N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C18H20ClN3O3S2 |
|---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN3O3S2/c1-2-26-18-20-10-15(19)16(21-18)17(23)22(11-13-6-4-3-5-7-13)14-8-9-27(24,25)12-14/h3-7,10,14H,2,8-9,11-12H2,1H3 |
InChI Key |
FWRBSIZICIOJDR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Chloro-2-(Ethylsulfanyl)Pyrimidine-4-Carboxylic Acid
The pyrimidine backbone is constructed via cyclocondensation of ethyl cyanoacetate with thiourea in ethanol under reflux, yielding 2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid. Subsequent chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst, yielding 5-chloro-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid. Thiol displacement at the 2-position is performed with ethanethiol in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate as a base, to install the ethylsulfanyl group.
Table 1: Optimization of Ethylsulfanyl Group Introduction
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 92 |
| NaH | THF | 60 | 78 |
| DBU | DCM | 25 | 65 |
Conversion to Carbonyl Chloride
The carboxylic acid is activated by treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, yielding the corresponding acid chloride. This intermediate is critical for subsequent amidation reactions.
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
Oxidation of Tetrahydrothiophen-3-Amine
Tetrahydrothiophen-3-amine is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) until complete conversion, achieving a 95% yield of 1,1-dioxidotetrahydrothiophen-3-amine.
N-Benzylation
The sulfone-containing amine is benzylated via reductive amination using benzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5. This step produces N-benzyl-1,1-dioxidotetrahydrothiophen-3-amine with 88% yield after purification by silica gel chromatography.
Carboxamide Bond Formation
Coupling Strategy
The pyrimidine-4-carbonyl chloride is reacted with N-benzyl-1,1-dioxidotetrahydrothiophen-3-amine in anhydrous tetrahydrofuran (THF) using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature, achieving an 85% yield of the target carboxamide.
Table 2: Comparison of Coupling Agents
| Coupling System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | THF | 0 → 25 | 85 |
| DCC/DMAP | DCM | 25 | 72 |
| HATU/DIEA | DMF | -10 → 25 | 91 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | |
| Colo-205 | 0.01 ± 0.074 | |
| A2780 | 0.12 ± 0.064 |
These results suggest that the compound exhibits potent anticancer activity, particularly in breast and lung cancer models.
Antimicrobial Activity
Preliminary studies indicate that N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide may possess antimicrobial properties. Its ability to inhibit bacterial growth could be beneficial in developing new antimicrobial agents.
Neuroprotective Effects
Emerging research points to potential neuroprotective effects of this compound, which may be relevant in treating neurodegenerative diseases. The interaction with specific neurotransmitter systems could provide insights into its therapeutic applications in neurology.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy of this compound:
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines through apoptosis induction.
- Antimicrobial Testing : In vitro testing against various bacterial strains showed promising results, indicating a potential role as a new antimicrobial agent.
- Neuroprotective Studies : Research investigating the compound's effects on neuronal cells indicated reduced oxidative stress markers, suggesting neuroprotective properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzyl and chloro groups could facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl and ethylsulfanyl groups could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Substituent Variations in the Sulfanyl Group
The ethylsulfanyl (C₂H₅S–) group in the target compound distinguishes it from analogs with longer or branched sulfur-containing chains:
Key Observations:
- The propan-2-ylsulfanyl group in BH52630 increases molecular weight by ~13.98 Da compared to the target compound.
- BH52633 further substitutes the benzyl ring with a 4-tert-butyl group , increasing steric bulk and molecular weight to 496.09 Da. Such substitutions are often used to optimize binding affinity or metabolic stability .
Benzyl Ring Modifications
The benzyl group in the target compound is unsubstituted, while analogs feature functionalized benzyl moieties:
Key Observations:
- The 4-isopropylbenzyl substitution in the analog (CAS: 880395-98-2) introduces a branched alkyl chain, increasing molecular weight to 468.0 Da. This modification may enhance interactions with hydrophobic pockets in target proteins .
- The unsubstituted benzyl in the target compound offers a balance between steric hindrance and electronic effects, which could influence binding specificity.
Physicochemical Properties
| Property | Target Compound | BH52630 | BH52633 | 4-Isopropylbenzyl Analog |
|---|---|---|---|---|
| Molecular Weight | 426.0 | 439.98 | 496.09 | 468.0 |
| Key Substituents | Ethylsulfanyl, benzyl | Propan-2-ylsulfanyl, benzyl | Propan-2-ylsulfanyl, 4-tert-butylbenzyl | Ethylsulfanyl, 4-isopropylbenzyl |
Structural Implications:
Biological Activity
N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative with potential biological activity. This compound has garnered attention due to its structural complexity and the presence of various functional groups that suggest a range of pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 440.0 g/mol. The compound features a pyrimidine ring substituted with a benzyl group, a chloro group, and a dioxidotetrahydrothiophenyl moiety, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O3S2 |
| Molecular Weight | 440.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways associated with various diseases.
Research suggests that this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity
Recent studies have explored the anticancer properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145). The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Enzyme Inhibition Assays
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on AChE and butyrylcholinesterase (BuChE). The results indicate that this compound exhibits selective inhibition towards AChE over BuChE, which is significant for therapeutic applications targeting cholinergic dysfunction .
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : A study demonstrated that compounds similar to N-benzyl derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting their role in neuroprotection .
- Antimicrobial Activity : Other research has indicated that pyrimidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro experiments revealed that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide?
- Answer : The compound can be synthesized via multi-step coupling reactions involving carbamate intermediates and base-catalyzed amidation. For example, analogous pyrimidine carboxamides are prepared by reacting acid adduct salts (e.g., ethyl ester hydrochlorides) with amines in the presence of bases such as sodium carbonate, potassium carbonate, or diazabicyclo[5.4.0]undec-7-ene (DBU) . Key steps include protective group removal (e.g., carbamate deprotection) and subsequent coupling with heterocyclic carboxylic acids (e.g., tetrahydrothiophene-derived sulfonamides) .
Q. How is the structural conformation of this compound validated experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related pyrimidine derivatives, SC-XRD data (e.g., R factor = 0.050, wR factor = 0.148) confirm bond lengths, angles, and stereochemistry . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy are used to verify functional groups (e.g., sulfonyl, carboxamide) .
Q. What computational tools are used to predict the physicochemical properties of this compound?
- Answer : Density Functional Theory (DFT) calculations and molecular docking studies are employed to predict properties such as lipophilicity (logP), electronic distribution, and binding affinity to biological targets. Software like Gaussian 09 and AutoDock Vina are commonly used . For example, pyrimidine derivatives with sulfonyl groups show increased metabolic stability due to electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the final coupling step in the synthesis of this compound?
- Answer : Yield optimization requires careful selection of bases and solvents. DBU and diisopropylethylamine (DIPEA) are highly effective in promoting amide bond formation due to their strong basicity and low nucleophilicity. Solvents like DMF or THF enhance solubility of intermediates. For example, yields exceeding 70% are reported for similar pyrimidine-carboxamide couplings using DBU in anhydrous DMF .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?
- Answer : Discrepancies often arise from solvation effects or protein flexibility. Hybrid methods combining molecular dynamics (MD) simulations (e.g., GROMACS) with experimental validation (e.g., surface plasmon resonance) are recommended. For instance, MD can refine docking poses by simulating ligand-protein interactions under physiological conditions .
Q. How does the sulfonyl group in the tetrahydrothiophene moiety influence pharmacokinetic properties?
- Answer : The 1,1-dioxidotetrahydrothiophen-3-yl group enhances metabolic stability by resisting oxidative degradation. Sulfonyl groups increase water solubility via hydrogen bonding while maintaining moderate logP values (predicted range: 2.5–3.5). This balance improves oral bioavailability, as seen in analogs with similar sulfonamide motifs .
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) identifies polar impurities. Mass spectrometry (LC-MS) detects non-UV-active byproducts. For example, chlorinated byproducts in pyrimidine syntheses are quantified using LC-MS/MS with a detection limit of 0.1% .
Key Research Gaps
- Limited data on in vivo toxicity profiles (e.g., hepatotoxicity, CYP inhibition).
- Mechanistic studies on target selectivity (e.g., kinase inhibition vs. off-target effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
